molecular formula C₁₉H₂₈K₂O₉S B1145402 Hydro Idebenone 4-O-Sulfate Dipotassium Salt CAS No. 95233-77-5

Hydro Idebenone 4-O-Sulfate Dipotassium Salt

Cat. No.: B1145402
CAS No.: 95233-77-5
M. Wt: 510.68
InChI Key:
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Description

Hydro Idebenone 4-O-Sulfate Dipotassium Salt is a synthetic compound with the molecular formula C19H28K2O9S and a molecular weight of 510.682. It is a derivative of idebenone, a synthetic analogue of ubiquinone (Coenzyme Q10), known for its antioxidant properties and its role in the electron transport chain. This compound is characterized by the presence of a sulfate group and two potassium ions, which enhance its solubility and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydro Idebenone 4-O-Sulfate Dipotassium Salt typically involves the following steps:

    Starting Material: The synthesis begins with idebenone, which undergoes a series of chemical reactions to introduce the sulfate group.

    Sulfation: The hydroxyl group of idebenone is sulfated using a sulfating agent such as chlorosulfonic acid or sulfur trioxide-pyridine complex under controlled conditions.

    Neutralization: The resulting sulfonic acid derivative is neutralized with potassium hydroxide to form the dipotassium salt.

    Purification: The final product is purified through recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Hydro Idebenone 4-O-Sulfate Dipotassium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Hydro Idebenone 4-O-Sulfate Dipotassium Salt has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Investigated for its antioxidant properties and its role in cellular respiration.

    Medicine: Explored for its potential therapeutic effects in neurodegenerative diseases such as Alzheimer’s and Parkinson’s diseases.

    Industry: Utilized in the formulation of skincare products due to its antioxidant properties.

Mechanism of Action

The mechanism of action of Hydro Idebenone 4-O-Sulfate Dipotassium Salt involves its interaction with the electron transport chain in mitochondria. It acts as an electron carrier, transferring electrons directly to complex III, bypassing complex I. This increases ATP production, reduces free radicals, and inhibits lipid peroxidation, thereby protecting the lipid membrane and mitochondria from oxidative damage . The compound’s antioxidant properties are attributed to its ability to scavenge and neutralize free radicals .

Comparison with Similar Compounds

Hydro Idebenone 4-O-Sulfate Dipotassium Salt can be compared with other similar compounds such as:

This compound is unique due to its specific structure, which enhances its solubility, stability, and antioxidant properties, making it a valuable compound in various scientific and industrial applications.

Properties

CAS No.

95233-77-5

Molecular Formula

C₁₉H₂₈K₂O₉S

Molecular Weight

510.68

Synonyms

2-Hydroxy-3,4-dimethoxy-6-methyl-5-(sulfooxy)-benzenedecanoic Acid Potassium Salt (1:2);  2-Hydroxy-3,4-dimethoxy-6-methyl-5-(sulfooxy)-benzenedecanoic Acid Dipotassium Salt

Origin of Product

United States

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